molecular formula C14H12N2O6S B2879307 N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine CAS No. 852702-51-3

N-(4-methanesulfonyl-2-nitrophenyl)-2H-1,3-benzodioxol-5-amine

Cat. No.: B2879307
CAS No.: 852702-51-3
M. Wt: 336.32 g/mol
InChI Key: FUVYUOPHDIDJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSNBA involves several steps, starting with the preparation of the intermediate compounds. The key steps include nitration, sulfonation, and amination reactions. The reaction conditions typically involve the use of strong acids and bases, along with specific temperature and pressure controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of MSNBA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality MSNBA .

Chemical Reactions Analysis

Types of Reactions

MSNBA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

MSNBA has a wide range of applications in scientific research:

Mechanism of Action

MSNBA exerts its effects by specifically inhibiting the GLUT5 fructose transporter. It competitively binds to the GLUT5 transporter, preventing fructose from being transported into cells. This inhibition disrupts fructose metabolism and can affect various cellular processes that rely on fructose uptake. The molecular target of MSNBA is the GLUT5 transporter, and its pathway involves the competitive inhibition of fructose binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MSNBA

MSNBA is unique due to its specific inhibition of the GLUT5 fructose transporter, which is not commonly targeted by other similar compounds. This specificity makes MSNBA a valuable tool in studying fructose metabolism and its implications in various biological processes .

Properties

IUPAC Name

N-(4-methylsulfonyl-2-nitrophenyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-23(19,20)10-3-4-11(12(7-10)16(17)18)15-9-2-5-13-14(6-9)22-8-21-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVYUOPHDIDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852702-51-3
Record name N-(4-methanesulfonyl-2-nitrophenyl)-1,3-dioxaindan-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action of MSNBA?

A1: Research suggests that MSNBA acts as an inhibitor of the thyroid hormone receptor-coactivator interaction []. This interaction is essential for the thyroid hormone receptor to properly regulate gene expression. While the precise mechanism of inhibition requires further investigation, preliminary studies indicate that MSNBA may disrupt the binding interface between the receptor and coactivator.

Q2: Beyond its interaction with the thyroid hormone receptor, has MSNBA demonstrated activity against other targets?

A2: Interestingly, MSNBA has also been explored as a potential inhibitor of the human glucose transporter GLUT5 [, ]. This transporter plays a crucial role in fructose absorption in the small intestine. Studies utilizing a simulated small intestine environment suggest that MSNBA may hinder GLUT5 activity and consequently impact fructose metabolism [].

Q3: How does the structure of MSNBA relate to its biological activity?

A3: While detailed structure-activity relationship (SAR) studies are limited, researchers have employed multilinear regression analysis and Quantitative Structure-Activity Relationship (QSAR) models to investigate the relationship between MSNBA's physicochemical properties and its inhibitory activity against the thyroid hormone receptor-coactivator interaction []. These analyses can provide valuable insights into the structural features crucial for its activity and guide the design of novel analogs with improved potency or selectivity.

Q4: Has MSNBA been investigated in any in vitro or in vivo models?

A4: To date, in vitro studies have primarily focused on evaluating MSNBA's inhibitory effects on GLUT5 using cell lines [, ]. Further research, including animal models, is necessary to validate these findings and comprehensively assess its potential therapeutic efficacy and safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.